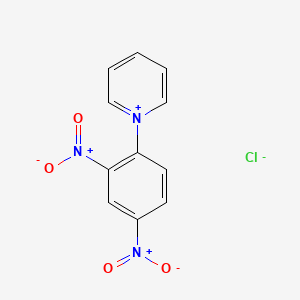
1-(2,4-Dinitrophenyl)pyridinium chloride
Cat. No. B1329755
Key on ui cas rn:
4185-69-7
M. Wt: 281.65 g/mol
InChI Key: UYHMQTNGMUDVIY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05262549
Procedure details


1-Chloro-2,4-dinitrobenzene (10 g, 49.4 mmol) and pyridine (40 ml, 495 mmol) were mixed in a 100 ml round-bottom flask; the resultant solution turned orange and became very cold. The flask was then warmed to 30° C, by which time the solution was dark brown, and the solution was left to react overnight. The resulting solid was broken up, washed with ether and collected on a fritted glass funnel to yield 12.3 g of a pale pink, semicrystalline solid. This solid was dissolved in 120 ml of hot ethanol, and the resultant solution decolorized with charcoal and filtered. The crystals obtained were washed with a 1:1 v/v ethanol:ether mixture. A second crop of crystals was collected and combined with the first crop, to give an overall yield of 70% of theoretical.


[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[N:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C>C(O)C>[Cl-:1].[N+:11]([C:3]1[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[N+:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([O-:13])=[O:12] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Five
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
the solution was left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react overnight
|
|
Duration
|
8 (± 8) h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected on a fritted glass funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 12.3 g of a pale pink, semicrystalline solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
were washed with a 1:1 v/v ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A second crop of crystals was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an overall yield of 70% of theoretical
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[Cl-].[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])[N+]1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
